6-(R)-Clocortolone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H36ClFO5 |
|---|---|
Molecular Weight |
495.0 g/mol |
IUPAC Name |
[2-[(6R,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C27H36ClFO5/c1-14-9-16-17-11-19(29)18-10-15(30)7-8-26(18,6)27(17,28)21(32)12-25(16,5)22(14)20(31)13-34-23(33)24(2,3)4/h7-8,10,14,16-17,19,21-22,32H,9,11-13H2,1-6H3/t14-,16+,17+,19-,21+,22-,25+,26+,27+/m1/s1 |
InChI Key |
SXYZQZLHAIHKKY-FIHDXIENSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)COC(=O)C(C)(C)C)C)O)Cl)C)F |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COC(=O)C(C)(C)C)C)O)Cl)C)F |
Origin of Product |
United States |
Stereoselective Synthesis and Advanced Chemical Modifications of 6 R Clocortolone
Total Synthesis Pathways of 6-(R)-Clocortolone
The total synthesis of this compound, a 17-desoxy corticosteroid, involves a multi-step process starting from more common steroid precursors. A key challenge in its synthesis is the selective deoxygenation at the C17 position while retaining essential functionalities elsewhere in the molecule.
A documented synthetic pathway involves starting with a precursor such as 6α-fluoro-17,21-dihydroxy-9β,11β-epoxy-16α-methylpregna-1,4-diene-3,20-dione. google.com The synthesis proceeds through several key transformations:
Epoxide Ring Opening: The 9β,11β-epoxy intermediate is treated with hydrochloric acid. This reaction opens the epoxide ring to introduce a chlorine atom at C9 and a hydroxyl group at C11, resulting in the formation of 9-Chloro-6α-fluoro-11,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione. google.com
Selective Deoxygenation: The crucial step to form the clocortolone (B1669192) backbone is the removal of the C17 hydroxyl group. This is achieved by reacting the 17-hydroxy intermediate with trimethylsilyl (B98337) iodide (TMSI) in an acetonitrile (B52724) solvent. google.comjustia.com This reagent selectively cleaves the C17-OH group, yielding this compound. google.comjustia.com The reaction is typically stirred for a short duration at or below room temperature to achieve good yields, which have been reported in the range of 60-72%. google.com
The original synthesis was patented in 1973. wikipedia.org A common commercial form, clocortolone pivalate (B1233124), is subsequently produced by esterifying the C21 hydroxyl group of the clocortolone molecule. google.comwikipedia.org
Table 1: Key Steps in a Synthetic Pathway to this compound This table is interactive. Users can sort and filter the data.
| Step | Starting Material | Key Reagents | Product | Reported Yield | Reference |
|---|---|---|---|---|---|
| 1 | 6α-fluoro-17,21-dihydroxy-9β,11β-epoxy-16α-methylpregna-1,4-diene-3,20-dione | 70% Hydrochloric Acid | 9-Chloro-6α-fluoro-11,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione | Not specified | google.com |
Stereochemical Control in C6 and C9 Halogenation
The specific stereochemistry of the halogen substituents at the C6 and C9 positions is fundamental to the molecule's properties. wikipedia.org Achieving the desired 6α-fluoro and 9α-chloro configuration requires highly selective reactions.
C9-Chlorination: The 9α-chloro-11β-hydroxy arrangement is typically installed by the ring-opening of a 9β,11β-epoxide intermediate. acs.org This reaction proceeds via a trans-diaxial opening mechanism when an acid like HCl is used. mdpi.com The stereoelectronic requirements of this reaction dictate that the incoming chloride nucleophile attacks the C9 position from the α-face, while the epoxide oxygen coordinates with a proton and opens to form the 11β-hydroxyl group. This method is a reliable strategy for establishing the 9α-halo-11β-hydroxy functionality common to many potent corticosteroids. acs.orgmdpi.com
C6-Fluorination: Introducing the fluorine atom at the C6 position with α-stereochemistry presents a significant challenge, as electrophilic fluorination can often lead to hard-to-separate mixtures of 6α and 6β epimers. epo.org Modern methods have been developed to overcome this. A highly stereoselective approach involves the fluorination of a 3-enol intermediate, such as a 3-(trisubstituted)silyloxy-pregna-3,5-diene. epo.org The fluorination of 21-esters of 17-hydroxy-9β,11β-epoxy-16-methylpregna-3,5-diene-3,20-dione with electrophilic fluorinating agents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) has been shown to be highly stereospecific. google.comgoogle.comgoogle.com This reaction favors the formation of the 6α-fluoro epimer, with reported α:β ratios as high as 95:5. google.com The use of such modern reagents is safer and more selective than older methods that used hazardous reagents like fluorine perchlorate. google.comgoogle.com
Table 2: Reagents for Stereoselective 6α-Fluorination This table is interactive. Users can sort and filter the data.
| Fluorinating Agent | Substrate Type | Selectivity | Reference |
|---|---|---|---|
| Selectfluor® | 3-enol ether / 21-ester | High (up to 95:5 α:β) | google.comgoogle.com |
| N-fluorosulfonimide / N-fluorosulfonamide | 3-(trisubstituted)silyloxy-pregna-3,5-diene | High α-selectivity | epo.org |
Intermediate Reactivity and Stability in Clocortolone Synthesis (e.g., 9β,11β-epoxide)
The 9β,11β-epoxide of the steroid nucleus is a critical intermediate in the synthesis of this compound and many other corticosteroids like dexamethasone (B1670325) and betamethasone. acs.orgresearchgate.netacs.org These epoxides, also known as oxiranes, are three-membered rings containing two carbons and an oxygen, which are notable for their high reactivity due to ring strain. researchgate.netnih.gov
Formation and Stability: The 9β,11β-epoxide is typically synthesized from a Δ⁹¹¹-olefin precursor. researchgate.net The olefin is often first converted to a halohydrin or a related species, such as a 9α,11β-bromoformate, which is then cyclized with a base to yield the desired 9β,11β-epoxide. researchgate.net While the epoxide is highly reactive towards strong acids, it is stable enough to be isolated and can remain intact during other chemical transformations on the steroid if conditions are carefully controlled. mdpi.com For instance, certain reactions on the C17 side chain can be performed without affecting the 9β,11β-epoxide. mdpi.com
Reactivity: The primary role of the 9β,11β-epoxide in synthesis is to serve as a precursor to the 9α-halo-11β-hydroxy moiety. acs.org As discussed, its reaction with hydrohalic acids like HCl or HF proceeds via a predictable trans-diaxial opening, providing excellent stereochemical control at both the C9 and C11 centers. acs.orgmdpi.com The reactivity of the epoxide ring is crucial; under Lewis acid catalysis, for example, steroidal epoxides can undergo complex rearrangements, highlighting the need for precise reaction conditions to achieve the desired transformation. cdnsciencepub.com
Table 3: Reactivity Profile of the 9β,11β-Epoxide Intermediate This table is interactive. Users can sort and filter the data.
| Condition | Reactivity | Outcome | Reference |
|---|---|---|---|
| Strong Acid (e.g., HCl, HF) | High | Trans-diaxial ring-opening | acs.orgmdpi.com |
| Lewis Acid (e.g., BF₃) | High | Ring-opening, potential for rearrangement | cdnsciencepub.com |
| Basic (e.g., NaOH) | Stable | Used for cyclization to form the epoxide | researchgate.net |
Advanced Strategies for Stereoselective Derivatization of the Steroid Nucleus
Beyond the core synthesis, advanced strategies for derivatization are employed to create novel analogues with modified properties. These methods focus on achieving high regio- and stereoselectivity. numberanalytics.com
Catalytic Asymmetric Synthesis : This involves using chiral catalysts to control the stereochemical outcome of a reaction. While often applied in the de novo synthesis of steroid cores, these principles can also be used for modifying existing steroid nuclei. numberanalytics.com
Neighboring Group Participation : Functional groups within the steroid can be strategically positioned to influence the outcome of a nearby reaction center. This has been used to create complex heterocyclic steroid derivatives with high stereoselectivity. nih.gov
Chemical Derivatization for Analysis and Modification : Specific functional groups on the steroid nucleus, such as hydroxyl or carbonyl groups, are targets for derivatization. Reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) can selectively react with hydroxyl groups, while Girard's reagents target carbonyls. nih.gov These reactions, while often used to aid in the analytical separation of isomers, represent precise chemical modifications that can be used to build more complex molecules. nih.govclemson.edu Silylation to form trimethylsilyl (TMS) ethers is another common technique to protect hydroxyl groups or alter a molecule's properties for analysis or further reaction. mdpi.com
Table 4: Examples of Advanced Steroid Derivatization Strategies This table is interactive. Users can sort and filter the data.
| Strategy | Description | Application Example | Reference |
|---|---|---|---|
| Neighboring Group Participation | An adjacent functional group directs the stereochemical course of a cyclization reaction. | Stereoselective synthesis of steroidal tetrahydrooxazin-2-ones. | nih.gov |
| Derivatization with CDI | 1,1'-carbonyldiimidazole (CDI) selectively targets and modifies hydroxyl groups. | Used to improve IM-MS separation of hydroxyprogesterone (B1663944) isomers. | nih.gov |
Synthesis of this compound Analogues and Prodrug Forms for Research
The synthesis of analogues and prodrugs of this compound is an important area of research for modifying the compound's pharmacokinetic or pharmacodynamic profile.
Prodrug Synthesis: The most well-known derivative is Clocortolone pivalate, a C21 ester that acts as a prodrug of the active clocortolone molecule. wikipedia.orgnih.gov Its synthesis is a straightforward esterification reaction. This compound is dissolved in a solvent like methylene (B1212753) chloride, and then treated with pivaloyl chloride in the presence of a base such as N,N-dimethylaminopyridine (DMAP). google.comjustia.comgoogleapis.com Other ester prodrugs can be synthesized using similar logic. For example, Clocortolone caproate can be prepared by reacting clocortolone with caproic acid using a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate ester bond formation.
Analogue Synthesis: Structural analogues can be created by altering the core synthetic pathway. The versatile 6α-fluorinated 9β,11β-epoxide intermediates allow for the introduction of different functionalities. google.com For example, using hydrobromic acid instead of hydrochloric acid during the epoxide ring-opening step would introduce a 9α-bromo substituent instead of a 9α-chloro one. google.com Further derivatization can also yield novel compounds; a patent describes the synthesis of a clocortolone derivative that is esterified at both the C11 and C21 positions with pivalate groups. google.com
Table 5: Synthesis of Selected this compound Analogues and Prodrugs This table is interactive. Users can sort and filter the data.
| Compound Name | Modification | Key Reagents for Modification | Reference |
|---|---|---|---|
| Clocortolone Pivalate | C21 pivalate ester | Pivaloyl Chloride, DMAP | google.comjustia.comgoogleapis.com |
| Clocortolone Caproate | C21 caproate ester | Caproic Acid, DCC | |
| 9-bromo-6α-fluoro analogue | 9α-bromo instead of 9α-chloro | Hydrobromic Acid (on epoxide intermediate) | google.com |
Molecular Interactions and Glucocorticoid Receptor Dynamics of 6 R Clocortolone
Ligand-Receptor Binding Kinetics and Thermodynamics of 6-(R)-Clocortolone with Glucocorticoid Receptor
The binding affinity, often expressed as the equilibrium dissociation constant (K_d), is a crucial measure of the ligand-receptor interaction. For clocortolone (B1669192) pivalate (B1233124), structural features such as halogenation at the C-6 and C-9 positions are known to enhance receptor affinity, which counteracts the potential reduction in affinity that could be caused by the bulky pivalate group at C-21. nih.gov
Thermodynamic studies of glucocorticoid-GR interactions reveal that the binding process is complex and temperature-dependent. For instance, the binding of dexamethasone (B1670325) and cortisol to the human GR is entropy-driven at low temperatures and becomes enthalpy-driven at higher temperatures, around 20°C. nih.gov This suggests a multi-step binding model that involves initial hydrophobic interactions followed by the formation of more specific, short-range interactions that stabilize the complex. nih.govnih.gov An analysis of the thermodynamic parameters for dexamethasone and cortisol is presented in Table 1 for illustrative purposes.
Table 1: Thermodynamic Parameters of Dexamethasone and Cortisol Binding to the Glucocorticoid Receptor at 0°C
| Steroid | ΔG (kJ/mol) | ΔH (kJ/mol) | -TΔS (kJ/mol) | Driving Force |
|---|---|---|---|---|
| Dexamethasone | -47 | +36 | -83 | Entropy-driven |
| Cortisol | -42 | -9 | -33 | Entropy-driven |
Data derived from studies on human lymphoblastoid cells. nih.gov
Such thermodynamic dissection provides insight into the forces driving the binding event. A similar analysis for this compound would be necessary to fully characterize its interaction with the GR but is not currently available.
Glucocorticoid Receptor Agonism and Conformational Changes Induced by this compound
Clocortolone pivalate is a glucocorticoid receptor agonist. nih.govpatsnap.com The agonistic activity is initiated by the binding of the ligand to the ligand-binding domain (LBD) of the GR, which resides in the cytoplasm in a complex with chaperone proteins like Hsp90. patsnap.comnih.govmdpi.com This binding event triggers a significant conformational change in the receptor protein. patsnap.compatsnap.com
This conformational shift is critical for the receptor's function. It leads to the dissociation of the chaperone protein complex, exposing nuclear localization signals on the GR. mdpi.comfrontiersin.org The activated ligand-receptor complex then translocates from the cytoplasm into the nucleus. patsnap.com
Inside the nucleus, the agonist-induced conformation of the LBD, particularly the positioning of helix 12 (H12), creates a surface known as Activation Function 2 (AF-2). nih.govconicet.gov.ar This surface is essential for the recruitment of coactivator proteins. The GR-coactivator complex then binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the transactivation or transrepression of gene expression. patsnap.com This modulation of gene expression, including the induction of anti-inflammatory proteins like lipocortin-1 and the suppression of pro-inflammatory cytokines, underlies the therapeutic effects of the glucocorticoid. patsnap.comdrugbank.com
Molecular dynamics simulations on other GR agonists have shown that the extent of conformational change and the stability of the H12 position can correlate with the efficacy of the agonist. nih.govfrontiersin.org While the precise conformational state of the GR when bound to this compound has not been experimentally determined, its function as a GR agonist confirms that it is capable of inducing the necessary structural changes to facilitate nuclear translocation and modulate gene transcription. nih.gov
Analysis of this compound Interaction with Mineralocorticoid Receptor and Selectivity Profiling
The selectivity of a glucocorticoid for the GR over the mineralocorticoid receptor (MR) is a critical factor in its pharmacological profile, as MR activation can lead to undesirable side effects such as sodium retention and hypertension. The MR has a high affinity for endogenous glucocorticoids like cortisol, often equivalent to its affinity for aldosterone (B195564). wikipedia.orgnih.gov In classic aldosterone target tissues, co-expression of the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) protects the MR by locally inactivating cortisol to cortisone (B1669442). wikipedia.org However, many synthetic glucocorticoids, like clocortolone, are not substrates for 11β-HSD2, making their intrinsic receptor selectivity highly relevant. nih.gov
The chemical structure of clocortolone includes a 9α-fluoro group, a modification that is known in some steroids to increase both glucocorticoid and mineralocorticoid activity. researchgate.net However, specific binding affinity data (e.g., K_d or IC₅₀ values) for clocortolone on the MR are not available in the published literature, precluding a quantitative assessment of its GR/MR selectivity.
A comprehensive selectivity profile would require competitive binding assays to determine the relative affinity of this compound for both receptors. Table 2 illustrates the binding affinities of various steroids for the GR and MR in dog brain tissue, demonstrating the different selectivity profiles that synthetic and endogenous steroids can possess.
Table 2: Comparative Binding Affinities of Steroids for Glucocorticoid (GR) and Mineralocorticoid (MR) Receptors
| Steroid | GR K_d (nM) | MR K_d (nM) | Selectivity (MR K_d / GR K_d) |
|---|---|---|---|
| RU 28362 (Synthetic Glucocorticoid) | 0.39 | >100 | >256 (GR Selective) |
| Cortisol (Endogenous Glucocorticoid) | ~5.0 | 0.34 | ~0.07 (MR Preferential) |
| Aldosterone (Endogenous Mineralocorticoid) | >100 | ~0.5 | <0.005 (MR Selective) |
Data derived from studies in adrenalectomized dog hippocampus. nih.govnih.gov
Without such data for this compound, its potential for mineralocorticoid-related effects remains unquantified.
Computational Modeling of this compound Ligand-Receptor Interactions
Computational methods are powerful tools for investigating the structural basis of ligand-receptor interactions and predicting activity.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. frontiersin.org For this compound, docking studies can elucidate the specific amino acid residues within the GR's ligand-binding pocket that form key interactions. A study visualizing the docking of clocortolone into the GR binding site showed that it occupies the same binding pocket as other ligands and identified interactions with residues such as TYR A455 and PHE A444. researchgate.net These interactions are critical for anchoring the ligand and inducing the conformational changes necessary for receptor activation.
Molecular dynamics (MD) simulations build upon docking by simulating the movement of the ligand-receptor complex over time, providing insights into its stability and dynamic behavior. conicet.gov.aracs.org MD studies on the GR LBD complexed with other agonists, like dexamethasone, have revealed that agonist binding stabilizes a specific conformation of the H12 loop, which is crucial for coactivator recruitment. nih.govfrontiersin.org While a specific MD simulation for this compound has not been published, such a study would be invaluable for understanding how its unique structural features influence the dynamic landscape of the GR and ultimately its agonist activity.
QSAR is a computational method that correlates the chemical structure of compounds with their biological activity. medwinpublishers.com By developing mathematical models based on a series of related compounds, QSAR can be used to predict the activity of new molecules and guide the design of more potent drugs. researchgate.net
Ligand-receptor pair inference is a systems biology approach, often utilizing single-cell transcriptomics data, to map potential communication networks between cells based on the expression of ligands and their corresponding receptors. readthedocs.io While this method is typically applied to secreted protein ligands and cell-surface receptors, the underlying principle of inferring functional interactions from expression data can be conceptually extended. For steroid hormones, which act on intracellular receptors, inference methodologies could correlate the expression of the GR (gene: NR3C1) with the expression of enzymes involved in glucocorticoid synthesis or metabolism in specific cell types to predict cellular responsiveness. readthedocs.io However, there are no published studies applying these specific inference methodologies to predict the activity or cellular targets of this compound.
Cellular and Subcellular Mechanisms of Action of 6 R Clocortolone
Mechanism of Action via Intracellular Receptor Activation
As a member of the corticosteroid family, 6-(R)-Clocortolone, like other glucocorticoids, exerts its effects by interacting with specific intracellular receptors. nih.govpatsnap.comjcadonline.com These receptors, known as glucocorticoid receptors (GR), are part of a superfamily of intracellular receptors that also includes receptors for mineralocorticoids, retinoic acid, and thyroid hormones. nih.gov
Upon administration, the lipophilic nature of this compound allows it to readily diffuse across the cell membrane of target cells. savemyexams.com In the cytoplasm, it binds to the glucocorticoid receptor, which is typically found in an inactive state complexed with heat shock proteins (HSPs). google.com This binding event induces a conformational change in the GR, leading to the dissociation of the HSPs. google.com The activated this compound-GR complex then translocates into the nucleus. patsnap.comgoogle.com
Within the nucleus, the activated complex acts as a transcription factor, binding to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes. patsnap.comnih.gov This interaction with GREs is a critical step that initiates the modulation of gene expression, forming the basis for the physiological effects of the compound. nih.govpatsnap.com The binding of the GR to GREs can either activate or repress gene transcription, depending on the specific GRE sequence and the cellular context. nih.gov
Table 1: Key Events in the Intracellular Receptor Activation by this compound
| Step | Description | Key Molecules Involved |
|---|---|---|
| 1. Cellular Entry | Passive diffusion across the cell membrane. | This compound |
| 2. Receptor Binding | Binds to the glucocorticoid receptor in the cytoplasm. | This compound, Glucocorticoid Receptor (GR), Heat Shock Proteins (HSPs) |
| 3. Receptor Activation | Conformational change in the GR and dissociation of HSPs. | Activated this compound-GR complex |
| 4. Nuclear Translocation | The activated complex moves into the nucleus. | Activated this compound-GR complex |
| 5. DNA Binding | The complex binds to Glucocorticoid Response Elements (GREs) on DNA. | Activated this compound-GR complex, DNA (GREs) |
Modulation of Gene Expression by this compound
The binding of the activated this compound-GR complex to GREs is the pivotal event that leads to the modulation of gene expression, a fundamental mechanism underlying its therapeutic actions. nih.govpatsnap.com This modulation encompasses transcriptional regulation, potential post-transcriptional and translational effects, and epigenetic modifications.
Transcriptional Regulation and Promoter/Enhancer Interactions
The primary mechanism by which this compound influences gene expression is through the direct regulation of transcription. jcadonline.com The activated GR, upon binding to GREs, can act as a transcriptional activator or repressor. nih.gov
Transactivation: In this process, the GR dimerizes and binds to positive GREs, leading to the recruitment of coactivator proteins and the general transcription machinery. google.com This results in the increased transcription of target genes. A key outcome of transactivation is the synthesis of anti-inflammatory proteins. nih.gov For instance, glucocorticoids are known to induce the expression of lipocortin-1 (also known as annexin (B1180172) A1), a protein that plays a significant role in the anti-inflammatory cascade. patsnap.com
Transrepression: Conversely, the activated GR can repress the transcription of pro-inflammatory genes. This can occur through several mechanisms. One is direct DNA binding to negative GREs. Another important mechanism involves the GR monomer interfering with the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key regulators of pro-inflammatory gene expression. google.com By preventing these factors from binding to their respective DNA response elements, the GR effectively shuts down the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules. patsnap.com
The interaction between enhancers, which can be located far from the gene they regulate, and promoters is crucial for precise gene regulation. nih.govnih.gov The activated GR can influence these long-range interactions, bringing enhancers and promoters into proximity to modulate transcription. mdpi.com This is a complex process that can be influenced by the specific chromatin landscape and the presence of other regulatory proteins. nih.govelifesciences.org
Post-Transcriptional and Translational Regulatory Effects
While the primary mode of action of glucocorticoids is at the level of transcription, there is evidence suggesting that they can also exert post-transcriptional and translational control. These mechanisms are generally less well-characterized for this compound specifically, but can be inferred from the broader class of glucocorticoids.
Post-transcriptional regulation can involve influencing the stability of messenger RNA (mRNA) molecules. For example, glucocorticoids can decrease the stability of mRNA for certain pro-inflammatory cytokines, leading to their reduced expression. Translational regulation can affect the rate at which mRNA is translated into protein. nih.gov The intricate interplay between transcription and translation is essential for cellular function, and drugs that halt either process can have significant effects on cellular organization and gene expression. nih.gov
Intracellular Signaling Pathway Modulation by this compound
Beyond its direct effects on gene expression, this compound also modulates various intracellular signaling pathways, which are critical for its anti-inflammatory actions. patsnap.com A key target of this modulation is the arachidonic acid pathway.
Phospholipase A2 Inhibition and Arachidonic Acid Pathway
One of the cornerstone mechanisms of the anti-inflammatory effect of glucocorticoids is the inhibition of phospholipase A2 (PLA2). drugbank.comnih.gov PLA2 is the enzyme responsible for releasing arachidonic acid from membrane phospholipids. wikipedia.orgallergolyon.fr Arachidonic acid is a precursor for the synthesis of a wide range of potent pro-inflammatory mediators, including prostaglandins (B1171923) and leukotrienes, collectively known as eicosanoids. wikipedia.orgresearchgate.netnih.gov
This compound, through the genomic mechanisms described above, induces the synthesis of proteins that inhibit PLA2 activity. drugbank.com One such protein is lipocortin-1. patsnap.com By inhibiting PLA2, this compound effectively blocks the release of arachidonic acid, thereby preventing the downstream production of prostaglandins and leukotrienes. drugbank.compatsnap.com
The arachidonic acid pathway proceeds as follows:
Upon cellular stimulation (e.g., by an inflammatory signal), PLA2 is activated and cleaves arachidonic acid from the cell membrane. wikipedia.org
Free arachidonic acid is then metabolized by two major enzymatic pathways:
Cyclooxygenase (COX) pathway: This pathway, involving COX-1 and COX-2 enzymes, converts arachidonic acid into prostaglandins and thromboxanes, which are involved in inflammation, pain, and fever. allergolyon.frresearchgate.net
Lipoxygenase (LOX) pathway: This pathway produces leukotrienes and lipoxins, which are potent chemoattractants for inflammatory cells and mediators of bronchoconstriction and increased vascular permeability. allergolyon.frnih.gov
By upregulating the expression of PLA2 inhibitory proteins, this compound effectively curtails the entire cascade of eicosanoid production, leading to a potent anti-inflammatory effect. drugbank.compatsnap.com
Table 3: Inhibition of the Arachidonic Acid Pathway by this compound
| Step in Pathway | Enzyme | Product(s) | Effect of this compound |
|---|---|---|---|
| Release of Arachidonic Acid | Phospholipase A2 (PLA2) | Arachidonic Acid | Inhibits PLA2 activity via induction of inhibitory proteins (e.g., lipocortin-1) |
| Metabolism of Arachidonic Acid | Cyclooxygenases (COX-1, COX-2) | Prostaglandins, Thromboxanes | Reduced substrate availability leads to decreased production of these pro-inflammatory mediators. |
| Lipoxygenases (LOX) | Leukotrienes, Lipoxins |
Influence on Anti-inflammatory Protein Synthesis and Inflammatory Mediator Inhibition
The anti-inflammatory effects of this compound, a potent glucocorticoid, are mediated by its profound influence on the synthesis of anti-inflammatory proteins and the simultaneous inhibition of key inflammatory mediators. This dual action effectively suppresses the inflammatory cascade at multiple levels.
Upon cellular uptake, this compound modulates gene expression, leading to the enhanced synthesis of anti-inflammatory proteins. patsnap.comnih.gov A primary example of these induced proteins is the lipocortin family (also known as annexins). patsnap.comdrugbank.com Specifically, lipocortin-1 is understood to be a key player in mediating the anti-inflammatory effects of corticosteroids. patsnap.com These induced proteins, in turn, control the biosynthesis of potent mediators of inflammation. drugbank.com
Concurrently, this compound actively inhibits the synthesis and release of a wide array of pro-inflammatory mediators. A crucial mechanism is the inhibition of the enzyme phospholipase A2. patsnap.comdrugbank.com By blocking phospholipase A2, this compound prevents the release of arachidonic acid from cell membrane phospholipids. patsnap.comdrugbank.com Arachidonic acid is a critical precursor for the synthesis of eicosanoids, including prostaglandins and leukotrienes, which are powerful mediators of inflammation, edema, and erythema. patsnap.com
Furthermore, this compound suppresses the expression of pro-inflammatory cytokines, which are signaling molecules that orchestrate the inflammatory response. patsnap.com This includes the downregulation of key cytokines such as interleukins (IL), tumor necrosis factor-alpha (TNF-α), and interferon-gamma. patsnap.com By inhibiting these cytokines, the compound impedes the recruitment and accumulation of inflammatory cells like neutrophils and macrophages at the site of inflammation. patsnap.com This is achieved by inhibiting the production of chemotactic factors and adhesion molecules that facilitate immune cell migration. patsnap.com
The table below summarizes the known effects of this compound on various inflammatory proteins and mediators.
| Target Category | Specific Molecule/Family | Effect of this compound | Outcome |
| Anti-inflammatory Proteins | Lipocortins (Annexins) | Induction of Synthesis patsnap.comdrugbank.com | Inhibition of Phospholipase A2 patsnap.com |
| Pro-inflammatory Enzymes | Phospholipase A2 (PLA2) | Inhibition patsnap.comdrugbank.com | Decreased arachidonic acid release patsnap.com |
| Pro-inflammatory Mediators | Prostaglandins | Inhibition of Synthesis patsnap.com | Reduction in inflammation and pain physio-pedia.com |
| Leukotrienes | Inhibition of Synthesis patsnap.comdrugbank.com | Reduction in inflammation and chemotaxis | |
| Pro-inflammatory Cytokines | Tumor Necrosis Factor-alpha (TNF-α) | Suppression of Synthesis patsnap.com | Reduced cellular inflammation |
| Interleukins (IL) | Suppression of Synthesis patsnap.com | Dampened immune response | |
| Interferon-gamma (IFN-γ) | Suppression of Synthesis patsnap.com | Reduced immune cell activation |
Crosstalk with Other Signaling Cascades (e.g., JAK/STAT, NF-κB, MAPK)
The mechanism of action of this compound, like other glucocorticoids, involves significant crosstalk with major intracellular signaling cascades that regulate inflammation and immunity, including the Nuclear Factor-kappa B (NF-κB), Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct studies detailing these interactions for this compound are specific, its effects can be inferred from the well-established mechanisms of glucocorticoids.
Crosstalk with NF-κB Signaling
The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. genome.jpnih.gov Glucocorticoids exert a powerful inhibitory effect on this pathway through several mechanisms. A primary mechanism is the induction of NF-κB inhibitor alpha (IκBα) synthesis. IκBα binds to NF-κB dimers in the cytoplasm, sequestering them in an inactive state and preventing their translocation to the nucleus. ucla.edu Furthermore, by suppressing the production of TNF-α, this compound removes a key upstream activator of the canonical NF-κB pathway. patsnap.comgenome.jp This multifaceted inhibition of NF-κB is a central component of the anti-inflammatory action of glucocorticoids.
Crosstalk with JAK/STAT Signaling
The JAK/STAT pathway is the principal signaling route for a wide array of cytokines and growth factors, playing a critical role in immunity and inflammation. mdpi.comfrontiersin.org The pathway is activated when a cytokine binds to its receptor, leading to the activation of associated Janus kinases (JAKs), which then phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins. researchgate.netscispace.com Activated STATs dimerize, translocate to the nucleus, and regulate gene transcription. scispace.com Glucocorticoids can interfere with this pathway indirectly. By suppressing the synthesis of various cytokines (e.g., interleukins, IFN-γ), this compound reduces the ligands available to activate the JAK/STAT cascade. patsnap.commdpi.com Additionally, glucocorticoids are known to induce the expression of Suppressor of Cytokine Signaling (SOCS) proteins, which are negative regulators of the JAK/STAT pathway. researchgate.netscispace.com SOCS proteins can inhibit JAK activity and promote the degradation of pathway components. scispace.com
Crosstalk with MAPK Signaling
The MAPK pathways (including ERK, JNK, and p38) are involved in transducing extracellular stimuli into cellular responses, such as proliferation, differentiation, and inflammation. mdpi.comnih.gov These pathways can be activated by inflammatory cytokines and stress signals. While the direct interaction of this compound with MAPK components is not fully elucidated, the anti-inflammatory effects of glucocorticoids are known to involve the modulation of this cascade. Glucocorticoids can induce the expression of specific phosphatases, such as Mitogen-Activated Protein Kinase Phosphatase-1 (MKP-1), which dephosphorylate and inactivate MAPKs. This action serves as another layer of anti-inflammatory control, suppressing a key pathway that often works in concert with NF-κB to promote inflammation. mdpi.com
Protein-Protein Interactions and Complex Formation Induced by this compound
The biological activity of this compound is initiated by its direct interaction with specific intracellular proteins, leading to the formation of a functional complex that ultimately modulates gene expression. The central protein in this process is the glucocorticoid receptor (GR).
The classical mechanism begins with the passive diffusion of the lipophilic this compound molecule across the cell membrane into the cytoplasm. patsnap.com In its inactive state, the GR resides in the cytoplasm as part of a large multi-protein complex that includes heat shock proteins (HSPs) and immunophilins, which maintain the receptor in a conformation ready for ligand binding.
Upon entry into the cell, this compound binds to the ligand-binding domain of the GR. patsnap.comnih.gov This binding event is a critical protein-ligand interaction that induces a significant conformational change in the receptor protein. patsnap.com This change triggers the dissociation of the associated heat shock proteins and other chaperones, unmasking the nuclear localization signals of the GR.
The activated ligand-receptor complex then translocates from the cytoplasm into the cell nucleus. patsnap.comnih.gov Once inside the nucleus, the GR complexes typically form homodimers. These dimers are the primary mediators of gene regulation. The GR dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs), located in the promoter regions of target genes. patsnap.com This protein-DNA interaction can either upregulate (trans-activation) or downregulate (trans-repression) gene transcription.
Trans-activation: The GR dimer recruits co-activator proteins to the promoter region, leading to the increased transcription of anti-inflammatory genes, such as those for lipocortin-1 and IκBα. patsnap.com
Trans-repression: The GR monomer or dimer can also inhibit gene expression by interfering with the activity of other transcription factors, such as NF-κB and AP-1. This protein-protein interaction does not involve direct binding to a GRE but rather tethers the GR to the other transcription factors, preventing them from effectively promoting the transcription of pro-inflammatory genes.
The key molecular interactions are summarized in the table below.
| Interaction Step | Interacting Molecules | Location | Description |
| 1. Ligand Binding | This compound, Glucocorticoid Receptor (GR) | Cytoplasm | The steroid binds to the GR, causing a conformational change and dissociation of chaperone proteins (e.g., HSPs). patsnap.com |
| 2. Nuclear Translocation | Activated this compound-GR Complex | Cytoplasm to Nucleus | The activated complex moves into the nucleus to access DNA. patsnap.comnih.gov |
| 3. Dimerization | Two this compound-GR Complexes | Nucleus | The complexes form a homodimer, the active form for binding to most GREs. |
| 4. DNA Binding | GR Dimer, Glucocorticoid Response Elements (GREs) | Nucleus | The dimer binds to specific DNA sequences in the promoter region of target genes. patsnap.com |
| 5. Co-factor Recruitment | GR Dimer, Co-activator/Co-repressor Proteins | Nucleus | The DNA-bound dimer recruits other proteins to either enhance or suppress the rate of gene transcription. |
| 6. Transcriptional Interference | GR Monomer/Dimer, Other Transcription Factors (e.g., NF-κB, AP-1) | Nucleus | GR interacts directly with other transcription factors to inhibit their activity, a key mechanism of trans-repression. |
Structure Activity Relationship Sar Studies of 6 R Clocortolone and Its Analogues
Impact of C6 Halogenation (Fluorine) and C9 Halogenation (Chlorine) on Glucocorticoid Potency and Selectivity
The introduction of halogen atoms at positions C6 and C9 of the steroid skeleton is a critical modification that significantly enhances the glucocorticoid potency of 6-(R)-Clocortolone. researchgate.netijdvl.com Specifically, the presence of a fluorine atom at the C6α position and a chlorine atom at the C9α position synergistically increases the anti-inflammatory activity. wikipedia.orgnih.gov
Halogenation at these positions is known to increase the affinity of the steroid molecule for the glucocorticoid receptor (GR). jcadonline.comresearchgate.net This enhanced binding affinity is a key determinant of the drug's potency. While halogenation can sometimes be associated with an increased risk of adverse effects, the specific combination of a C6-fluorine and a C9-chlorine in clocortolone (B1669192) contributes to its classification as a mid-potency corticosteroid with a favorable safety profile. jcadonline.comnih.gov The position and nature of the halogen atoms are crucial in mediating both the efficacy and safety of the molecule. nih.gov
Table 1: Effect of Halogenation on Glucocorticoid Potency
| Modification | Impact on Potency | Reference(s) |
| C6 Halogenation (Fluorine) | Increases potency | researchgate.netijdvl.com |
| C9 Halogenation (Chlorine) | Increases potency | researchgate.netijdvl.com |
| Simultaneous C6 and C9 Halogenation | Synergistically increases potency | wikipedia.orgnih.gov |
Role of C11 Beta-Hydroxylation in Receptor Binding and Activity
The hydroxyl (-OH) group at the C11 beta (β) position is an essential feature for glucocorticoid activity. researchgate.netijdvl.com This functional group is crucial for the molecule's ability to bind effectively to the glucocorticoid receptor. nih.gov The C11β-hydroxyl group, along with the 3-keto and 4,5-double bond in the A-ring, are fundamental for the intrinsic glucocorticoid action of the steroid. researchgate.netijdvl.com The oxidation of this hydroxyl group to a ketone by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) leads to the inactivation of the glucocorticoid. nih.govnih.gov Therefore, the presence and spatial orientation of the C11β-hydroxyl group are critical for maintaining the anti-inflammatory effects of this compound.
Significance of C16 Methylation in Modulating Glucocorticoid Profile
The introduction of a methyl group at the C16α position plays a significant role in refining the glucocorticoid profile of this compound. This modification primarily serves to increase the lipophilicity of the molecule. jcadonline.comnih.gov Increased lipophilicity can enhance the penetration of the corticosteroid through the stratum corneum of the skin, leading to higher concentrations in the viable epidermis and potentially greater anti-inflammatory potency. jcadonline.comnih.gov Furthermore, C16 methylation has been associated with a decreased potential for certain adverse effects, such as skin atrophy, and a reduced allergenic potential compared to non-methylated counterparts. researchgate.netjddonline.com This modification helps to separate the desired anti-inflammatory effects from the unwanted mineralocorticoid activity. researchgate.net
Effect of C21 Esterification on Molecular Properties and Receptor Interaction
Esterification at the C21 position with a pivalate (B1233124) group (to form clocortolone pivalate) is a key structural modification that significantly influences the molecule's properties. jcadonline.com This large ester group enhances the lipophilicity of the compound, which in turn improves its absorption and penetration through the skin. nih.gov The increased lipophilicity is correlated with increased anti-inflammatory potency.
While the bulky pivalate group might theoretically hinder binding to the glucocorticoid receptor, this potential negative effect is counteracted by the potency-enhancing effects of the C6 and C9 halogenation. jcadonline.com The esterification at C21 also serves to decrease the rate of metabolic breakdown, prolonging the duration of action of the drug in the target tissue. jddonline.com It is important to note that while C21 esters generally exhibit increased lipophilicity, they can sometimes show lower binding affinity for the glucocorticoid receptor compared to the parent alcohol. nih.gov
Table 2: Impact of C21 Esterification on Molecular Properties
| Property | Effect of C21 Pivalate Esterification | Reference(s) |
| Lipophilicity | Increased | jcadonline.comnih.gov |
| Skin Penetration | Enhanced | nih.gov |
| Metabolic Breakdown | Decreased | jddonline.com |
| Duration of Action | Prolonged | jddonline.com |
Conformational Analysis and its Correlation with Biological Activity
The three-dimensional shape, or conformation, of a steroid molecule is critical for its interaction with the glucocorticoid receptor and, consequently, its biological activity. Conformational analysis studies, often employing techniques like nuclear magnetic resonance (NMR) spectroscopy, help in understanding the spatial arrangement of the atoms and functional groups in this compound. rsc.org The specific conformation adopted by the molecule influences how well it "fits" into the binding pocket of the glucocorticoid receptor. researchgate.net
The various structural modifications, such as halogenation and methylation, not only affect the electronic properties of the molecule but also influence its preferred conformation. rsc.org A conformation that presents the key interacting groups (like the C11-OH) in an optimal orientation for binding to the receptor will lead to higher affinity and greater potency. The unique structural characteristics of clocortolone pivalate contribute to its high efficacy and favorable safety profile by influencing its molecular dynamics and interaction with the receptor. rsc.org
Comparative SAR of this compound with Other Synthetic Glucocorticoids
The structure-activity relationships of this compound can be better understood by comparing it with other synthetic glucocorticoids. For instance, like prednisolone, clocortolone has a double bond at the C1-C2 position, which enhances glucocorticoid activity and decreases the rate of metabolism. researchgate.net Similar to dexamethasone (B1670325) and betamethasone, the C16-methylation in clocortolone helps to minimize mineralocorticoid side effects. researchgate.net
The halogenation pattern of clocortolone (C6-fluoro and C9-chloro) is unique and distinguishes it from many other topical corticosteroids. wikipedia.org For example, fluticasone (B1203827) propionate (B1217596) also has a 6α-fluoro group but is combined with a 9α-fluoro group and different ester groups. nih.gov The specific combination of structural modifications in this compound results in its classification as a mid-potency corticosteroid, offering a balance between efficacy and safety compared to higher potency (e.g., clobetasol) and lower potency (e.g., hydrocortisone) agents. jcadonline.com
Preclinical Pharmacological Investigations and Mechanistic Insights
In Vitro Models for Mechanistic Studies of 6-(R)-Clocortolone
In vitro models are fundamental in elucidating the specific molecular interactions and cellular responses to this compound. These systems allow for controlled studies of its pharmacological activity, independent of systemic metabolic and physiological effects.
Cell-based reporter assays are a important tool for quantifying the ability of a compound to activate gene expression through a specific receptor. In the context of this compound, these assays are designed to measure its activity as a glucocorticoid receptor agonist.
The fundamental principle of a glucocorticoid reporter assay involves the use of a host cell line, often of human origin (e.g., HeLa or HEK293), which is genetically engineered to contain a reporter gene construct. This construct typically includes multiple copies of a glucocorticoid response element (GRE) upstream of a promoter that drives the expression of a quantifiable reporter protein, such as luciferase or green fluorescent protein (GFP).
Upon introduction of this compound to this cellular system, the following cascade of events is expected, consistent with the established mechanism of glucocorticoid action:
Receptor Binding: this compound, being a lipophilic steroid, diffuses across the cell membrane and binds to the glucocorticoid receptor located in the cytoplasm.
Receptor Activation and Translocation: This binding induces a conformational change in the GR, causing it to dissociate from a complex of heat shock proteins. The activated GR-ligand complex then translocates into the nucleus. patsnap.com
Gene Transactivation: Inside the nucleus, the GR-ligand complex dimerizes and binds to the GREs within the reporter gene construct. patsnap.com This binding recruits coactivator proteins and the transcriptional machinery, leading to the expression of the reporter gene.
Signal Quantification: The amount of reporter protein produced is then measured (e.g., luminescence for luciferase). This signal is directly proportional to the extent of GR-mediated gene transactivation induced by this compound.
While specific studies detailing the use of reporter assays for this compound are not extensively documented in publicly available literature, the well-established methodology for other glucocorticoids like dexamethasone (B1670325) provides a clear framework for how its potency and efficacy would be determined. innoprot.com The results from such assays are typically used to generate dose-response curves and calculate the EC50 value, which represents the concentration of the compound required to elicit 50% of the maximal response.
| Component | Function in the Assay | Expected Interaction with this compound |
| Host Cell Line | Provides the cellular machinery for protein expression. | Internalizes this compound and contains the reporter construct. |
| Glucocorticoid Receptor (GR) | The direct molecular target of the compound. | Binds to this compound, leading to its activation. |
| Glucocorticoid Response Element (GRE) | A specific DNA sequence that the activated GR binds to. | The GR-Clocortolone complex binds to the GRE to initiate transcription. |
| Reporter Gene (e.g., Luciferase) | Produces a measurable signal upon activation. | Its expression level correlates with the transactivation potency of this compound. |
Beyond reporter assays, studies in various cellular systems are employed to understand how this compound modulates the expression of endogenous, physiologically relevant genes. As a glucocorticoid, its primary mechanism involves modifying gene expression to produce anti-inflammatory and immunosuppressive effects. patsnap.comnih.gov
Gene Induction: The binding of the activated this compound-GR complex to GREs in the promoter regions of target genes leads to an increase in their transcription. This process, known as transactivation, is responsible for the synthesis of various anti-inflammatory proteins. A key example is the induction of Lipocortin-1 (also known as Annexin (B1180172) A1). Lipocortin-1 is a potent inhibitor of phospholipase A2, an enzyme that catalyzes the release of arachidonic acid from cell membranes. By inducing Lipocortin-1, this compound effectively reduces the availability of arachidonic acid, thereby decreasing the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. patsnap.com
Gene Repression: A significant part of the anti-inflammatory action of glucocorticoids stems from their ability to repress the expression of pro-inflammatory genes. This is often achieved through a mechanism known as transrepression. Instead of directly binding to DNA, the this compound-activated GR interacts with and inhibits the activity of other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). These transcription factors are crucial for the expression of a wide array of inflammatory molecules.
By interfering with the function of NF-κB and AP-1, this compound is expected to suppress the expression of genes encoding for:
Pro-inflammatory Cytokines: (e.g., Interleukin-1β, Interleukin-6, Tumor Necrosis Factor-α)
Chemokines: (e.g., Interleukin-8)
Adhesion Molecules: (e.g., ICAM-1)
This repression leads to a reduction in the recruitment and activation of inflammatory cells at the site of inflammation. patsnap.com
| Mechanism | Molecular Interaction | Target Genes/Factors | Physiological Outcome |
| Gene Induction (Transactivation) | Activated GR-Clocortolone complex binds to GREs. | Lipocortin-1 | Inhibition of phospholipase A2, leading to decreased production of prostaglandins and leukotrienes. patsnap.com |
| Gene Repression (Transrepression) | Activated GR-Clocortolone complex interferes with NF-κB and AP-1. | Pro-inflammatory cytokines (IL-1β, IL-6, TNF-α), chemokines, adhesion molecules. | Reduced inflammatory cell recruitment and dampened immune response. patsnap.com |
Enzyme Interactions and Metabolic Pathways at the Molecular Level
The pharmacological activity and clearance of this compound are influenced by its interactions with various enzymes. Key among these are the enzymes responsible for its metabolic degradation and, importantly for its prodrug form, its activation.
The Cytochrome P450 (CYP) superfamily of enzymes is a major pathway for the metabolism of a wide range of xenobiotics, including steroid hormones. nih.govmdpi.com These enzymes, located primarily in the liver, catalyze oxidative reactions, such as hydroxylation, which generally render compounds more water-soluble and easier to excrete.
While specific studies on the metabolic profile of this compound are limited, the metabolism of other glucocorticoids is well-characterized and provides a likely model. Glucocorticoids are known substrates and modulators of CYP enzymes, particularly the CYP3A4 isoform. nih.gov It is plausible that this compound undergoes hydroxylation by CYP enzymes as part of its metabolic clearance.
Furthermore, glucocorticoids have been shown to induce the expression of CYP3A4. nih.gov This induction can have clinical implications, as it may accelerate the metabolism of other drugs that are also substrates for this enzyme, potentially leading to drug-drug interactions. Whether this compound is a significant inducer of CYP3A4 or other CYP isoforms requires specific investigation. The potential for such interactions is a key consideration in preclinical pharmacological profiling.
| CYP Isoform | Potential Role in Relation to this compound | Significance |
| CYP3A4 | Potential primary enzyme for metabolic hydroxylation of this compound. | Clearance and inactivation of the active drug. |
| Various CYPs | Potential for induction or inhibition by this compound. | Risk of altering the metabolism of co-administered drugs. |
This compound is the active metabolite of the prodrug clocortolone (B1669192) pivalate (B1233124). wikipedia.org Clocortolone pivalate is a corticosteroid ester, specifically the 21-pivalate ester of clocortolone. nih.gov This esterification is a common strategy in drug design to enhance the lipophilicity of a compound, which can improve its penetration through the skin when applied topically.
For the drug to exert its pharmacological effect, the inactive ester prodrug must be converted to the active carboxylic acid form, this compound. This activation is catalyzed by esterase enzymes present in the skin and other tissues. These enzymes hydrolyze the ester bond, releasing the active this compound and pivalic acid.
The process of prodrug activation is critical for the efficacy of topical clocortolone pivalate. The rate and extent of this enzymatic conversion within the skin determine the local concentration of the active drug available to bind to glucocorticoid receptors in target cells. The efficiency of this bioactivation is a key parameter evaluated during preclinical development.
| Compound | Chemical Nature | Activity | Role of Esterases |
| Clocortolone Pivalate | Pivalate ester of Clocortolone | Inactive Prodrug | Substrate for esterase-mediated hydrolysis. |
| This compound | Carboxylic acid | Active Drug | Product of the esterase-catalyzed activation. |
Advanced Analytical Research Methodologies for 6 R Clocortolone and Its Analogues
Chromatographic Techniques for Research Sample Analysis
Chromatographic methods are pivotal for the separation and quantification of 6-(R)-Clocortolone and its analogues from complex matrices. openaccessjournals.comneu.edu.tr These techniques exploit the differential partitioning of analytes between a stationary phase and a mobile phase to achieve separation. waters.comlibretexts.org
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of corticosteroids like this compound in research. openaccessjournals.com This method offers high resolution and sensitivity, making it ideal for both qualitative and quantitative assessments. openaccessjournals.comlibretexts.org In a typical HPLC setup, a high-pressure pump forces a solvent (mobile phase) through a column packed with a solid adsorbent material (stationary phase). waters.com The separation is based on the analyte's affinity for the stationary phase versus the mobile phase. libretexts.org For compounds like corticosteroids, reversed-phase HPLC is commonly used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol. neu.edu.tr
Key parameters in an HPLC method for this compound analysis include:
Interactive Data Table: Typical HPLC Parameters for Corticosteroid Analysis| Parameter | Description | Typical Value/Condition |
| Column | The heart of the separation, containing the stationary phase. | Reversed-phase C18 or C8, 3-5 µm particle size. |
| Mobile Phase | The solvent that carries the sample through the column. | A gradient of water and acetonitrile or methanol. |
| Flow Rate | The speed at which the mobile phase moves through the column. | 0.5 - 2.0 mL/min. |
| Detector | The component that visualizes the separated analytes. | UV-Vis detector, typically set at 240-254 nm for corticosteroids. waters.com |
| Injection Volume | The amount of sample introduced into the system. | 5 - 20 µL. |
| Column Temperature | Maintained to ensure reproducible retention times. | 25 - 40 °C. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, HR-LCMS) in Research
The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for the analysis of this compound and its analogues. wikipedia.org This hyphenated technique combines the superior separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. wikipedia.orgresearchgate.net LC-MS is particularly valuable for identifying and quantifying compounds in complex biological matrices. nih.gov
Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, making it suitable for trace-level analysis and metabolite identification. nih.govresearchgate.net High-resolution mass spectrometry (HR-LCMS) offers exceptional mass accuracy, enabling the determination of elemental compositions and the identification of unknown impurities with a high degree of confidence. nawah-scientific.comspectroscopyonline.com The use of soft ionization techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) is common for the analysis of thermally labile molecules like corticosteroids. iitb.ac.in
Spectroscopic Techniques for Structural Elucidation and Purity Assessment in Research
Spectroscopic methods are indispensable for determining the precise chemical structure and assessing the purity of this compound in a research context.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of organic compounds. numberanalytics.com It provides detailed information about the carbon-hydrogen framework, allowing for the unambiguous assignment of the stereochemistry and conformation of molecules like this compound. numberanalytics.comauremn.org.br One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental structural information. mdpi.com
For complex stereochemical and conformational analysis, two-dimensional (2D) NMR techniques are employed. copernicus.org Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly useful for determining the spatial proximity of atoms, which is crucial for confirming the relative stereochemistry and preferred conformation of the molecule in solution. mdpi.comconicet.gov.ar The analysis of coupling constants in ¹H NMR spectra can also provide valuable insights into the dihedral angles between adjacent protons, further defining the molecule's three-dimensional structure. auremn.org.br
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry (MS) is a fundamental tool for determining the molecular weight and elemental composition of this compound. researchgate.net By ionizing the molecule and separating the resulting ions based on their mass-to-charge ratio (m/z), MS provides a precise molecular weight. nih.gov High-resolution mass spectrometry can provide mass accuracies of less than 1 ppm, allowing for the confident determination of the elemental formula. iitb.ac.in Fragmentation patterns observed in the mass spectrum, often induced by techniques like collision-induced dissociation (CID) in MS/MS experiments, offer valuable structural information by revealing the connectivity of different parts of the molecule. iitb.ac.in
Interactive Data Table: Mass Spectrometry Data for Clocortolone (B1669192) Pivalate (B1233124) (an analogue)
| Parameter | Value | Source |
| Molecular Formula | C27H36ClFO5 | nih.gov |
| Molecular Weight | 494.2235301 Da | nih.gov |
| Precursor Type (LC-MS) | [M+H]+ | nih.gov |
| Precursor m/z | 495.236 | nih.gov |
Development and Validation of Research-Grade Analytical Methods for this compound
The development and validation of analytical methods are critical for ensuring that the data generated for this compound are accurate, reliable, and reproducible. labmanager.comresearchgate.net The validation process demonstrates that an analytical procedure is suitable for its intended purpose. europa.euich.org
Key validation parameters, as outlined by guidelines such as those from the International Council for Harmonisation (ICH), include: ich.org
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. researchgate.net
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net
Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.net
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision). ich.org
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
The development process is often iterative, starting with initial experiments based on the physicochemical properties of this compound and refining parameters to achieve optimal performance. labmanager.com A well-developed and validated analytical method is essential for the reliable characterization and quality control of this compound in a research environment.
Future Directions and Emerging Research Avenues for 6 R Clocortolone
Exploration of Novel 6-(R)-Clocortolone Derivatives with Tailored Receptor Selectivity
The therapeutic effects of corticosteroids are mediated by their interaction with glucocorticoid receptors (GR), but off-target effects can arise from interactions with other steroid receptors or from the broad downstream consequences of GR activation. A key goal in medicinal chemistry is to design derivatives with enhanced selectivity for specific receptor subtypes or that promote desired downstream effects (transrepression) over undesired ones (transactivation).
Future research will likely focus on synthesizing novel analogues of this compound by modifying its core structure. The known structure-activity relationships of corticosteroids provide a roadmap for this exploration. For instance, modifications at the C16 position are known to influence anti-inflammatory activity, while esterification at the C21 position with groups like the pivalate (B1233124) in clocortolone (B1669192) pivalate enhances lipophilicity and skin penetration. researchgate.net
The development of novel derivatives could involve:
Targeted Substitutions: Introducing different functional groups at key positions (e.g., C6, C9, C17) to modulate binding affinity and selectivity. The 6α-fluoro group is a known enhancer of glucocorticoid receptor affinity.
Conformationally Restricted Analogues: Designing molecules with reduced flexibility to lock them into a bioactive conformation that favors binding to the target receptor. mdpi.com This can improve potency and reduce off-target binding.
Dissociated Steroids: Creating derivatives that selectively inhibit inflammatory pathways (transrepression) without activating the genes associated with metabolic side effects (transactivation). This "dissociation" is a major goal in modern steroid research.
These new chemical entities would undergo rigorous pharmacological evaluation, including binding assays for various steroid receptors and functional assays to determine their activity profile. researchgate.net The ultimate aim is to identify a successor compound with an improved therapeutic index over the parent molecule.
Integration of Omics Technologies in Understanding this compound Mechanisms
While the primary anti-inflammatory mechanism of corticosteroids—binding to the glucocorticoid receptor—is well-established, the complete network of molecular events that follow remains an area of active investigation. The advent of high-throughput "omics" technologies offers powerful tools to unravel these complex biological responses at a systems level. nih.gov Integrating these technologies can provide a more holistic understanding of how this compound exerts its effects and could help in identifying new biomarkers for treatment response. wustl.eduresearchgate.net
The primary omics fields and their potential applications to clocortolone research are summarized below:
| Omics Technology | Description | Potential Application to this compound Research |
| Genomics | The study of an organism's complete set of DNA, including gene variations. researchgate.net | Identify genetic polymorphisms (e.g., in the GR gene) that influence a patient's response to clocortolone therapy, paving the way for personalized medicine. researchgate.net |
| Transcriptomics | The analysis of the complete set of RNA transcripts in a cell or organism. nih.gov | Profile the changes in gene expression in skin cells following treatment with clocortolone to identify the full spectrum of up- and down-regulated genes involved in its anti-inflammatory and other effects. nih.gov |
| Proteomics | The large-scale study of proteins, their structures, and functions. nih.gov | Characterize the changes in the cellular proteome upon clocortolone exposure to understand post-transcriptional regulation and identify the key proteins mediating the drug's action. nih.gov |
| Metabolomics | The study of the complete set of small-molecule metabolites within a cell or organism. nih.gov | Analyze the metabolic fingerprint of cells treated with clocortolone to uncover alterations in cellular metabolism and identify novel pathways affected by the drug. researchgate.net |
| Lipidomics | A sub-field of metabolomics focused on the study of cellular lipids. researchgate.net | Investigate how clocortolone modulates lipid signaling pathways, which are crucial in inflammation and skin barrier function. researchgate.net |
By integrating data from these different omics layers, researchers can construct detailed models of clocortolone's mechanism of action, potentially uncovering new therapeutic applications and strategies to mitigate side effects. wustl.edu
Advanced Computational Approaches for Drug Design and Optimization Based on this compound Scaffold
Computer-Aided Drug Design (CADD) has become an indispensable tool in modern medicinal chemistry, significantly reducing the time and cost associated with discovering new medicines. dergipark.org.trbioascent.com For a well-characterized molecule like this compound, these computational methods can guide the rational design of superior derivatives.
Key computational strategies applicable to the clocortolone scaffold include:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor. researchgate.netrjsocmed.com By docking virtual libraries of clocortolone derivatives into the crystal structure of the glucocorticoid receptor, scientists can prioritize compounds with the highest predicted binding affinity for synthesis and testing.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that link the chemical structure of a compound to its biological activity. dergipark.org.tr By developing a QSAR model for a series of clocortolone analogues, researchers can predict the activity of new, unsynthesized compounds, thereby focusing synthetic efforts on the most promising candidates.
Scaffold Hopping: This advanced technique involves searching for new molecular backbones (scaffolds) that can mimic the key interactions of the original molecule but have a completely different chemical structure. dergipark.org.trbiosolveit.de This is particularly useful for generating novel intellectual property. Using the clocortolone pharmacophore as a query, computational tools can screen vast databases to find new, patentable molecules with similar predicted biological activity. biosolveit.denih.gov
Molecular Dynamics (MD) Simulations: MD simulations can model the movement of the drug and its receptor over time, providing insights into the stability of the drug-receptor complex and the dynamic nature of their interaction.
These in silico methods allow for the rapid evaluation of thousands of potential drug candidates, ensuring that laboratory resources are directed towards molecules with the highest probability of success.
Biocatalytic Approaches for Stereoselective Synthesis of this compound and Related Steroids
The synthesis of this compound involves several stereochemically complex steps, including the introduction of the methyl group at C16 and the fluoro group at C6. nih.gov Enzymes, with their inherent high stereoselectivity and ability to function under mild aqueous conditions, are ideally suited for such transformations.
Future research in this area could focus on:
Identifying and Engineering Enzymes: Screening for naturally occurring enzymes (such as ketoreductases, hydroxylases, or halogenases) that can perform key steps in the clocortolone synthesis pathway. Genetic engineering techniques can then be used to optimize these enzymes for industrial-scale production.
Whole-Cell Biotransformation: Using engineered microorganisms to perform multiple steps of the synthesis in a single fermentation process, further simplifying production and reducing costs.
The application of biocatalysis to the synthesis of this compound and its derivatives could lead to more economical and environmentally friendly manufacturing processes, a critical consideration for the pharmaceutical industry.
Q & A
Q. Basic
- Analytical validation : Use HPLC-MS/MS with calibration curves (R² > 0.99) and spike-recovery tests (85–115% recovery) to quantify plasma/tissue concentrations .
- Sampling intervals : Collect timepoints spanning absorption, distribution, and elimination phases (e.g., 0.5, 1, 2, 4, 8, 24 hours post-administration).
- Interspecies variability : Compare metabolic clearance rates in rodents vs. non-rodents to extrapolate human dosing.
- Data reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and deposit raw data in repositories like Zenodo .
How to resolve contradictory findings between in vitro and in vivo studies of this compound’s receptor binding affinity?
Q. Advanced
- Re-evaluate variables : Confirm assay conditions (e.g., temperature, pH) and receptor isoform specificity (e.g., glucocorticoid vs. mineralocorticoid receptors).
- Cross-validation : Use surface plasmon resonance (SPR) for in vitro affinity measurements and radioligand displacement assays in tissue homogenates .
- Contextualize pharmacokinetics : Adjust for protein binding and tissue penetration differences in vivo.
- Iterative hypothesis testing : Refine research questions using PICOT (Population, Intervention, Comparison, Outcome, Time) to isolate confounding factors .
What methodological frameworks are appropriate for integrating multi-omics data in mechanistic studies of this compound?
Q. Advanced
- Hypothesis-driven integration : Link transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data to glucocorticoid receptor signaling pathways using tools like STRING or KEGG.
- Machine learning : Apply unsupervised clustering (e.g., PCA) to identify co-regulated genes/proteins and supervised models (e.g., random forests) to predict dose-dependent effects.
- Temporal resolution : Use time-series omics to capture dynamic responses (e.g., acute vs. chronic exposure).
- Ethical data sharing : Anonymize patient-derived data via de-identification and comply with GDPR for open-access repositories .
How to validate analytical methods for quantifying this compound in biological matrices?
Q. Basic
- Specificity : Test for interference from endogenous compounds (e.g., cholesterol) via blank matrix analysis.
- Precision and accuracy : Calculate intra-/inter-day CVs (<15%) and percent error (±20%) using spiked quality controls.
- Stability : Assess freeze-thaw cycles, short-term (room temperature), and long-term (-80°C) storage stability.
- Documentation : Provide chromatograms, validation parameters, and SOPs in supplementary files per journal guidelines .
What strategies optimize longitudinal data collection in clinical studies assessing this compound’s long-term effects?
Q. Advanced
- Retention protocols : Use reminders (SMS/email), incentives, and flexible scheduling to minimize dropout rates.
- Outcome harmonization : Align endpoints with existing registries (e.g., ClinicalTrials.gov ) for meta-analysis compatibility.
- Real-world data (RWD) : Integrate EHRs (electronic health records) to capture adverse events and comorbidities.
- Mixed-methods analysis : Combine quantitative efficacy metrics with qualitative patient-reported outcomes (e.g., symptom diaries) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
